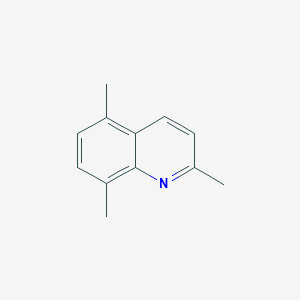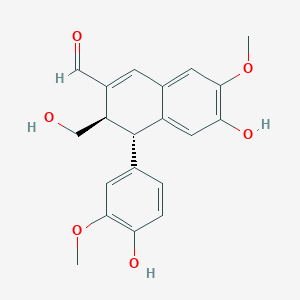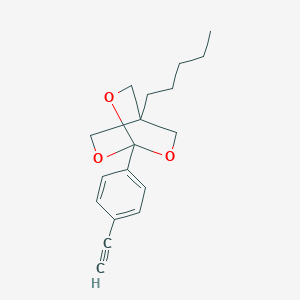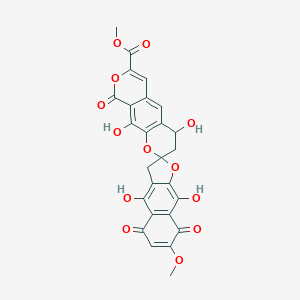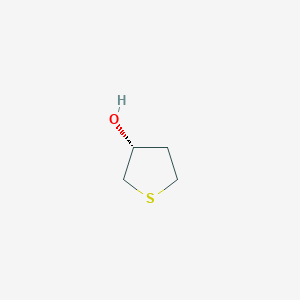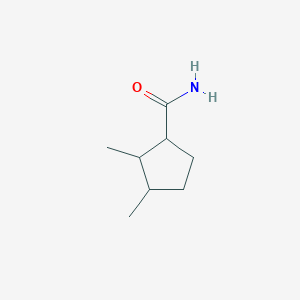
Cyclopentanecarboxamide, 2,3-dimethyl-(6CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxamide, 2,3-dimethyl-(6CI) is a chemical compound that belongs to the class of organic compounds known as cyclopentanecarboxamides. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been studied extensively for its potential applications in various scientific research fields.
Mécanisme D'action
The mechanism of action of Cyclopentanecarboxamide, 2,3-dimethyl-(6CI) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and viruses.
Effets Biochimiques Et Physiologiques
Cyclopentanecarboxamide, 2,3-dimethyl-(6CI) has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and modulate the immune system. This compound has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cyclopentanecarboxamide, 2,3-dimethyl-(6CI) in lab experiments is its potency and specificity. This compound has been shown to have significant effects at low concentrations, which makes it an attractive candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful consideration must be given to the dosage and administration of this compound to avoid any adverse effects.
Orientations Futures
There are several future directions for the research of Cyclopentanecarboxamide, 2,3-dimethyl-(6CI). One potential direction is the development of new cancer treatments that utilize this compound. Another potential direction is the investigation of its potential use as an antiviral agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of Cyclopentanecarboxamide, 2,3-dimethyl-(6CI) can be achieved through several methods. One of the most commonly used methods is the reaction of cyclopentanone with methylamine and formaldehyde. This reaction produces the desired compound along with water as a byproduct.
Applications De Recherche Scientifique
Cyclopentanecarboxamide, 2,3-dimethyl-(6CI) has been extensively studied for its potential applications in various scientific research fields. It has been found to have significant anticancer properties and has been used in the development of new cancer treatments. This compound has also been studied for its potential use as an antiviral agent, and it has shown promising results in the treatment of viral infections.
Propriétés
Numéro CAS |
101252-08-8 |
|---|---|
Nom du produit |
Cyclopentanecarboxamide, 2,3-dimethyl-(6CI) |
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
2,3-dimethylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C8H15NO/c1-5-3-4-7(6(5)2)8(9)10/h5-7H,3-4H2,1-2H3,(H2,9,10) |
Clé InChI |
KNTKPYACFQBXRT-UHFFFAOYSA-N |
SMILES |
CC1CCC(C1C)C(=O)N |
SMILES canonique |
CC1CCC(C1C)C(=O)N |
Synonymes |
Cyclopentanecarboxamide, 2,3-dimethyl- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



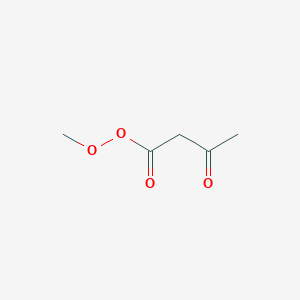
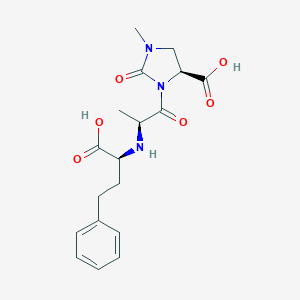
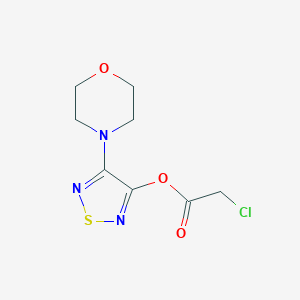
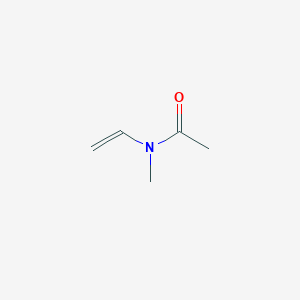
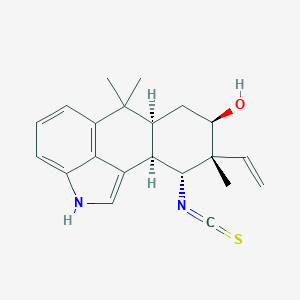
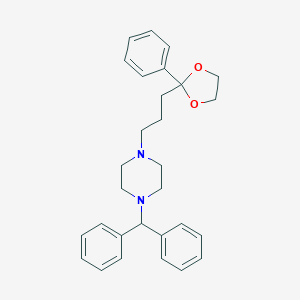
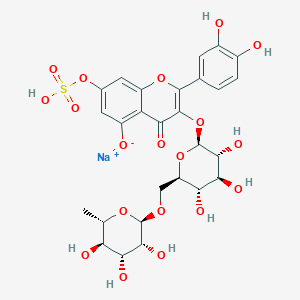
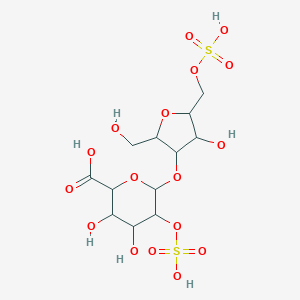
![2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid](/img/structure/B20349.png)
